Molecular structure and formula of 3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
Molecular structure and formula of 3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
An In-depth Technical Guide to 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Applications
Executive Summary
This document provides a comprehensive technical overview of the novel N-heterocyclic compound, 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2][3] This guide, intended for researchers and drug development professionals, outlines the fundamental molecular profile of this specific amine, proposes a robust and logical synthetic pathway, details a comprehensive workflow for its analytical characterization, and explores its potential therapeutic applications based on established structure-activity relationships within the pyrazole class. By synthesizing data from analogous compounds, this whitepaper serves as a foundational resource for the investigation and utilization of this promising molecule.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly versatile and privileged scaffold in medicinal chemistry.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability have made it a popular building block for designing bioactive molecules.[1] Marketed drugs incorporating the pyrazole moiety span a wide range of therapeutic areas, including anti-inflammatory agents (e.g., Lonazolac), antipsychotics, and phosphodiesterase inhibitors, underscoring the scaffold's clinical significance.[1][3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the development of highly selective and potent therapeutic agents.
Molecular Profile of 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine
Molecular Structure and Formula
The compound is systematically named 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine. Its structure consists of a 1-methylpyrazole core substituted with a sec-butyl group at the C3 position, a propyl group at the C4 position, and an amine group at the C5 position.
Caption: 2D structure of 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine.
Physicochemical Properties
The key physicochemical properties of the title compound have been calculated and are summarized in the table below. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N₃ | Calculated |
| Molecular Weight | 195.31 g/mol | Calculated |
| IUPAC Name | 3-(butan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine | Generated |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | Predicted[4] |
| Predicted LogP | 2.35 | Predicted |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (2 from ring N, 1 from -NH₂) | Calculated |
| Rotatable Bonds | 4 | Calculated |
Proposed Synthesis and Mechanistic Rationale
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. The synthesis of 5-aminopyrazoles is well-established, typically involving the condensation of a hydrazine with a β-ketonitrile or a similar precursor.[5]
Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available reagents. The key steps are the formation of a substituted β-ketonitrile via Claisen condensation, followed by a cyclization reaction with methylhydrazine.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 2-(1-methyl-2-oxobutyl)-3-propylbutanenitrile (β-ketonitrile precursor)
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To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of ethyl 2-propylacetoacetate (1.0 eq) and 3-pentanone (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
The resulting intermediate is extracted with ethyl acetate, and the organic layer is treated with a solution of potassium cyanide (1.5 eq) in water.
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The biphasic mixture is stirred vigorously for 24 hours.
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-ketonitrile precursor.
Step 3: Synthesis of 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine
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Dissolve the crude β-ketonitrile precursor from the previous step in ethanol.
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Add methylhydrazine (1.1 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux (approx. 80 °C) for 18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under vacuum.
-
The resulting residue is purified by flash column chromatography on silica gel to yield the final product.
Rationale for Experimental Choices
-
Base and Solvent: Sodium ethoxide in ethanol is a classic choice for Claisen-type condensations, ensuring sufficient basicity to deprotonate the α-carbon of the ester.
-
Cyclization Conditions: The use of methylhydrazine is essential for introducing the N-methyl group at the 1-position of the pyrazole ring. An acidic catalyst facilitates the condensation and subsequent cyclization to form the aromatic pyrazole core. Heating to reflux provides the necessary activation energy for the reaction to proceed to completion. This approach is analogous to established methods for preparing substituted 5-aminopyrazoles.[5]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques should be employed.
Characterization Workflow
Caption: Workflow for analytical characterization and validation.
Predicted Spectroscopic Data
Based on data from structurally similar pyrazoles, the following characteristic spectroscopic signals are predicted.[1][2]
| Technique | Predicted Signals |
| ¹H NMR | δ (ppm): ~5.0-6.0 (br s, 2H, -NH₂), ~3.6 (s, 3H, N-CH₃), ~2.5-3.0 (m, 1H, sec-butyl CH), ~2.2-2.5 (t, 2H, propyl CH₂), ~0.8-1.6 (m, remaining alkyl protons). |
| ¹³C NMR | δ (ppm): ~160 (C3), ~148 (C5), ~105 (C4), ~35 (N-CH₃), various signals in the alkyl region (~10-40 ppm). |
| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, amine), ~2850-2960 (C-H stretch, alkyl), ~1620 (C=N stretch, pyrazole ring), ~1560 (C=C stretch, pyrazole ring). |
Potential Applications and Future Directions
Therapeutic and Agrochemical Potential
Given the prevalence of the pyrazole scaffold in bioactive molecules, 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine represents a promising candidate for biological screening. The specific combination of alkyl substituents may influence its lipophilicity and steric profile, potentially leading to novel interactions with biological targets.
-
Pharmaceuticals: Analogous compounds have shown potential as lead structures for developing treatments for inflammation, infection, or cancer.[6] Screening this compound against a panel of kinases, proteases, and other common drug targets is a logical first step.
-
Agricultural Chemicals: Pyrazole derivatives are also explored as agrochemicals for pest control or as plant growth regulators.[6]
Proposed Bioactivity Screening Cascade
Caption: High-level workflow for biological activity screening.
Conclusion
While 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is a novel molecular entity without direct precedent in the current literature, its structural components suggest significant potential. This guide provides a scientifically grounded framework for its synthesis, characterization, and biological evaluation. By following the proposed protocols—rooted in established pyrazole chemistry—researchers can efficiently produce and validate this compound, paving the way for its exploration in drug discovery, agrochemistry, and material science.
References
- Smolecule. (2024). 3-(Sec-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine.
- Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Author. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Author. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- Sigma-Aldrich. (n.d.). 1-Butyl-4-methyl-1H-pyrazol-5-amine.
- Oakwood Chemical. (n.d.). 3-sec-Butyl-1H-pyrazol-5-amine.
- ChemScene. (n.d.). 1-Butyl-3-methyl-1H-pyrazol-5-amine.
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